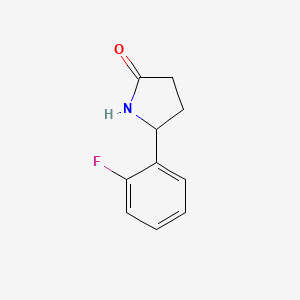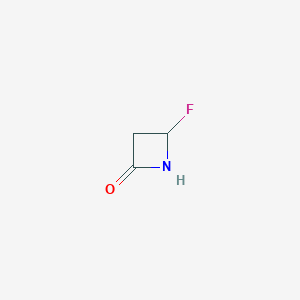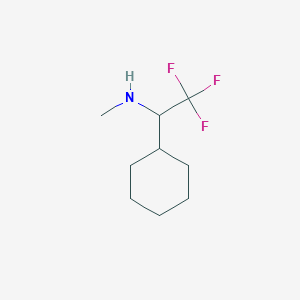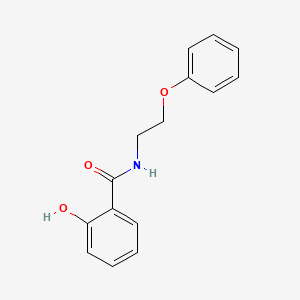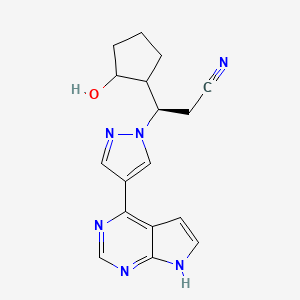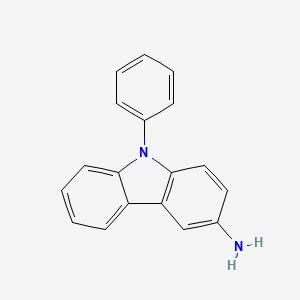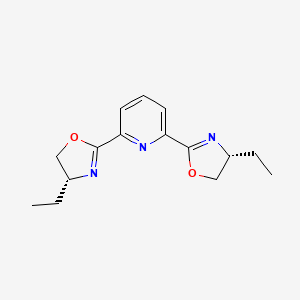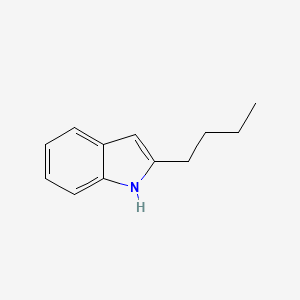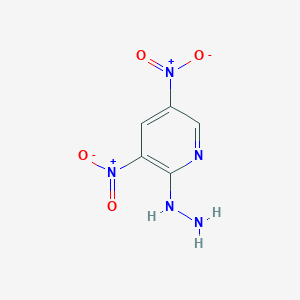
(R)-2-(1H-Indol-3-yl)propan-1-ol
Vue d'ensemble
Description
®-2-(1H-Indol-3-yl)propan-1-ol is a chiral compound with a molecular structure that includes an indole ring, a common structural motif in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-(1H-Indol-3-yl)propanal using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1H-Indol-3-yl)propan-1-ol may involve more scalable methods such as asymmetric hydrogenation or biocatalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1H-Indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: The major products include 3-(1H-Indol-3-yl)propanal or 3-(1H-Indol-3-yl)propanone.
Reduction: The major product is 2-(1H-Indol-3-yl)propane.
Substitution: Depending on the substituent introduced, various derivatives of ®-2-(1H-Indol-3-yl)propan-1-ol can be formed.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(1H-Indol-3-yl)propan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. Its structural similarity to tryptophan, an essential amino acid, makes it a useful tool in studying protein synthesis and metabolism.
Medicine
In medicine, ®-2-(1H-Indol-3-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various indole derivatives.
Mécanisme D'action
The mechanism of action of ®-2-(1H-Indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in neurotransmission or cell signaling. The indole ring structure allows it to interact with various biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1H-Indol-3-yl)propan-1-ol: The enantiomer of ®-2-(1H-Indol-3-yl)propan-1-ol, with similar chemical properties but different biological activities.
3-(1H-Indol-3-yl)propanal: A precursor in the synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol.
Tryptophol: Another indole derivative with a hydroxyl group, but with different positioning and biological properties.
Uniqueness
®-2-(1H-Indol-3-yl)propan-1-ol is unique due to its chiral nature and specific positioning of the hydroxyl group, which influences its reactivity and interaction with biological targets. Its enantiomeric purity is crucial for its application in asymmetric synthesis and drug development.
Propriétés
IUPAC Name |
(2R)-2-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJNIKZTDTZGFT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


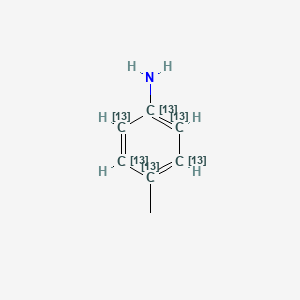
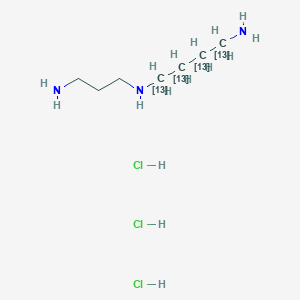
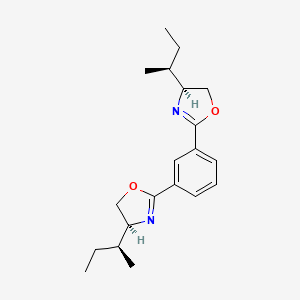
![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)
